3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide
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Overview
Description
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide is a chemical compound with a complex structure that includes a quinazoline ring, dichloro substitutions, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Dichloro Substitutions: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the dichloro groups at the desired positions on the quinazoline ring.
Acetylation and Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro groups.
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide functional group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or receptors. The dichloro substitutions and quinazoline ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(6,8-Dichloro-2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide
- 6,8-Dichloro-2-methyl-4-oxo-2-chromanecarboxylic acid
Uniqueness
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, hydrazide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical properties and potential applications. Its hydrazide functional group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds.
Properties
CAS No. |
40889-52-9 |
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Molecular Formula |
C11H10Cl2N4O2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-5-15-10-7(2-6(12)3-8(10)13)11(19)17(5)4-9(18)16-14/h2-3H,4,14H2,1H3,(H,16,18) |
InChI Key |
QDXAWWTXXHQSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1CC(=O)NN |
Origin of Product |
United States |
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